molecular formula C19H19NO3S2 B2878805 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 2034342-71-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2878805
CAS No.: 2034342-71-5
M. Wt: 373.49
InChI Key: VBAFNKVIDAMRGX-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic molecule characterized by its distinct chemical structure, which includes a bithiophene moiety, a methoxyphenyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common route starts with the preparation of the key intermediate, 2,3'-bithiophene. This intermediate undergoes a series of functional group modifications, including:

  • Ethylation: : The bithiophene is ethylated using appropriate alkylating agents under specific conditions.

  • Methoxylation: : The phenyl group is then methoxylated using methoxy reagents.

  • Amidation: : Finally, the acetamide group is introduced via an amidation reaction with acetic anhydride and an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow synthesis may also be employed to enhance the efficiency and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide undergoes various types of reactions, including:

  • Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents such as lithium aluminum hydride.

  • Substitution: : Reacts with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The compound often reacts with:

  • Oxidizing Agents: : To form oxidized derivatives.

  • Reducing Agents: : Leading to reduced forms with altered functional groups.

  • Nucleophiles: : Facilitating substitution reactions that can modify the aromatic or acetamide portions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their unique properties.

Scientific Research Applications

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has significant applications in:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Used in the manufacture of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The precise pathways involved include signal transduction mechanisms that are currently under investigation.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide stands out due to its dual bithiophene and methoxyphenyl groups, which impart unique electronic and steric properties.

List of Similar Compounds

  • 2,3'-Bithiophene derivatives: : Varying in substituents and functional groups.

  • Methoxyphenylacetamides: : Similar in structure but differing in substituent positions or additional functional groups.

This compound holds significant potential due to its versatile chemical nature and applicability across various fields

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-22-15-3-2-4-16(11-15)23-12-19(21)20-9-7-17-5-6-18(25-17)14-8-10-24-13-14/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFNKVIDAMRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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